molecular formula C26H28BrNO8 B11207850 Dimethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11207850
M. Wt: 562.4 g/mol
InChI Key: MXLREZVAUHRTMM-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its intricate structure, which includes multiple functional groups such as bromine, ethoxy, hydroxyl, and dimethoxyphenyl groups

Preparation Methods

The synthesis of 3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the bromine and ethoxy groups: This step may involve electrophilic aromatic substitution reactions to introduce the bromine and ethoxy groups onto the phenyl ring.

    Attachment of the dimethoxyphenylmethyl group: This can be done through a Friedel-Crafts alkylation reaction, where the dimethoxyphenylmethyl group is introduced onto the dihydropyridine core.

    Final modifications: Additional steps may be required to introduce the hydroxyl group and complete the synthesis of the compound.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine core to tetrahydropyridine or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium methoxide), and acidic or basic hydrolysis conditions.

Scientific Research Applications

3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of drugs targeting cardiovascular diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects could be mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Properties

Molecular Formula

C26H28BrNO8

Molecular Weight

562.4 g/mol

IUPAC Name

dimethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H28BrNO8/c1-6-36-22-11-16(10-19(27)24(22)29)23-17(25(30)34-4)13-28(14-18(23)26(31)35-5)12-15-7-8-20(32-2)21(9-15)33-3/h7-11,13-14,23,29H,6,12H2,1-5H3

InChI Key

MXLREZVAUHRTMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC(=C(C=C3)OC)OC)C(=O)OC)Br)O

Origin of Product

United States

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